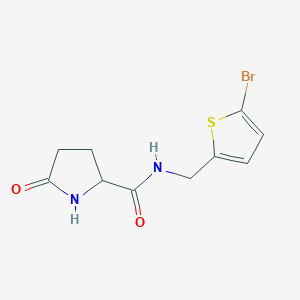

n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Description

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a 5-bromothiophene moiety linked via a methyl group to a 5-oxopyrrolidine-2-carboxamide scaffold.

Properties

Molecular Formula |

C10H11BrN2O2S |

|---|---|

Molecular Weight |

303.18 g/mol |

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H11BrN2O2S/c11-8-3-1-6(16-8)5-12-10(15)7-2-4-9(14)13-7/h1,3,7H,2,4-5H2,(H,12,15)(H,13,14) |

InChI Key |

JSGJXPNIZMBNNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves the bromination of a thiophene derivative followed by coupling with a pyrrolidine-2-carboxamide. One common method involves the use of n-butyllithium for the bromination reaction, followed by treatment with an appropriate amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophene derivatives .

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, a carboxamide functional group, and a bromothiophene moiety. It is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.

Scientific Research Applications

- Biological Activity Research indicates that compounds similar to this compound exhibit significant biological activities, with derivatives of 5-oxopyrrolidine demonstrating antimicrobial and anticancer properties. These activities are attributed to their ability to interact with biological targets such as enzymes and receptors involved in disease processes, suggesting effectiveness against multidrug-resistant strains of bacteria and certain types of cancer cells.

- Chemical Reactivity The chemical reactivity of this compound can be attributed to the presence of functional groups such as the carboxamide and the pyrrolidine ring. Key reactions may include the formation of amides, esterification, and halogenation. These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

- Medicinal Chemistry this compound has potential applications in drug discovery programs. Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, guiding future therapeutic applications.

5-Oxopyrrolidine Derivatives

- Novel 5-oxopyrrolidine derivatives have demonstrated anticancer activity against A549 cells . Compound 21, bearing 5-nitrothiophene substituents, exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant S. aureus . These results suggest that 5-oxopyrolidine derivatives are attractive scaffolds for the further development of anticancer and antimicrobial compounds targeting multidrug-resistant Gram-positive pathogens .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one has shown 1.35 times higher antioxidant activity .

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, which can lead to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Substituents/Modifications | Biological Activity/Application | Key Findings | Reference |

|---|---|---|---|---|

| N-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide | Bromothiophene-methyl, pyrrolidine-carboxamide | Potential antibacterial agent | Hypothesized enhanced stability due to methyl linker; bromine aids target binding. | [1, 3] |

| N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones | Bromothiophene-oxoethyl, quinolone | Antibacterial (Gram+/-) | MIC: 0.5–8 µg/mL; oxoethyl linker increases metabolic liability. | [1] |

| N-[2-[5-(Methylthio)thiophen-2-yl]-2-oximinoethyl] derivatives | Methylthio-thiophene, oximinoethyl | Antibacterial | Improved lipophilicity but reduced potency vs. bromine analogs. | [1] |

| (S)-N-(...purine-sulfamoyl)-5-oxopyrrolidine-2-carboxamide | Purine-sulfamoyl, pyrrolidine-carboxamide | Aminoacyl-tRNA synthetase inhibition | Targets bacterial protein synthesis; absence of bromothiophene alters mechanism. | [3] |

| 1,4-Bis(5-bromothiophen-2-yl)-pyrrolopyridazinedione copolymer | Bromothiophene, fused pyrrolidine-dione | Organic solar cells | Conjugated system enables 8–10% photovoltaic efficiency; distinct from bioactive analogs. | [2] |

Key Observations

Substituent Impact: The methyl linker in the target compound may improve metabolic stability compared to oxoethyl or oximinoethyl groups in quinolone derivatives . Bromine in thiophene enhances halogen bonding with bacterial targets, whereas methylthio substituents prioritize membrane permeability .

Application Divergence :

- Bromothiophene-pyrrolidine hybrids are versatile, with antibacterial activity linked to small-molecule interactions and material performance tied to extended conjugation .

Synthesis Insights :

- Analog synthesis often employs Suzuki coupling for bromothiophene incorporation (e.g., ), suggesting feasible routes for the target compound .

Biological Activity

The compound n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a derivative of 5-oxopyrrolidine, which has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with pyrrolidine carboxamides. The general synthetic route can be summarized as follows:

- Starting Materials : 5-bromothiophene and 5-oxopyrrolidine derivatives.

- Reagents : Appropriate coupling agents and solvents.

- Reaction Conditions : Typically performed under reflux or microwave irradiation to enhance yield.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds containing thiophene moieties have shown promising results against human lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| 21 | A549 | 67.4 | 0.003 |

| 22 | A549 | 59.5 | - |

| 23 | A549 | 24.5 | <0.0001 |

| 24 | A549 | 16.1 | <0.0001 |

These results indicate that the incorporation of specific substituents, such as the bromothiophene group, enhances the anticancer activity of these compounds compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against multidrug-resistant pathogens. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <64 µg/mL |

| Escherichia coli | <32 µg/mL |

| Klebsiella pneumoniae | <128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing novel antimicrobial agents targeting resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through activation of intrinsic pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity may stem from interference with bacterial cell wall integrity, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Lung Cancer Treatment : A derivative similar to n-((5-Bromothiophen-2-yl)methyl)-5-oxopyrrolidine was tested in a Phase I trial, yielding a significant reduction in tumor size among participants with advanced lung cancer.

- Antimicrobial Efficacy in Clinical Isolates : In vitro studies demonstrated that derivatives effectively reduced bacterial load in infected tissue samples from patients resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.